

# Spectroscopic Characterization of Triethanolamine Borate: An In-depth Technical Guide

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Compound of Interest		
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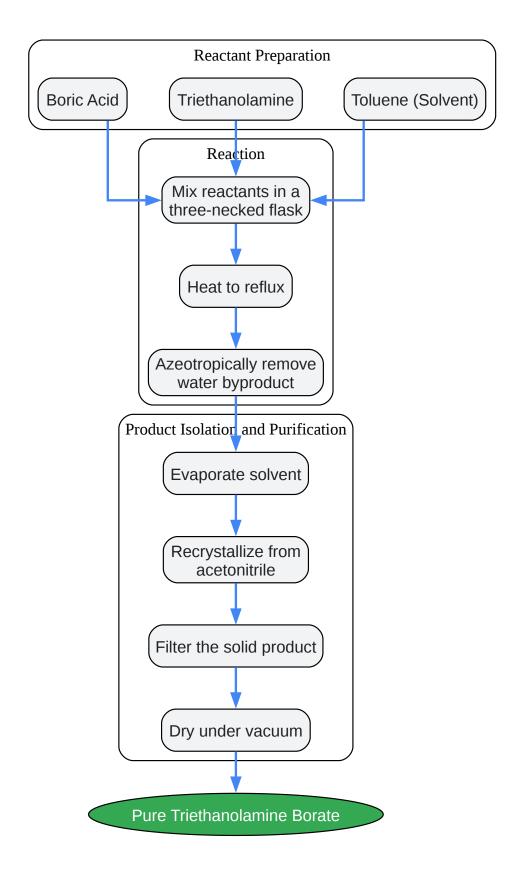
This technical guide provides a comprehensive overview of the spectroscopic characterization of **triethanolamine borate**, a compound with diverse industrial applications, including as a corrosion inhibitor, flame retardant, and lubricating additive.[1][2][3] The formation of a stable nitrogen-boron bond contributes significantly to its molecular stability.[4][5] This document details the key spectroscopic techniques used to elucidate its structure: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and structured data tables are provided to facilitate replication and comparison.

# **Synthesis of Triethanolamine Borate**

**Triethanolamine borate** is typically synthesized via an esterification reaction between boric acid and triethanolamine.[4][5] The reaction is often carried out in a solvent capable of azeotropically removing the water formed during the reaction, with toluene being a common choice.[4][5] The product is a white, crystalline solid.[4][5]

# Experimental Workflow: Synthesis of Triethanolamine Borate





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Caption: Workflow for the synthesis of triethanolamine borate.



### **Detailed Experimental Protocol**

This protocol is a composite of methodologies reported in the literature.[4][5][6]

#### Materials:

- Boric acid (1.0 mol)
- Triethanolamine (1.0 mol)
- Toluene (250 mL)
- Acetonitrile (for recrystallization)

#### Apparatus:

- 250 mL three-necked, round-bottomed flask
- Stirrer
- · Reflux condenser with a Dean-Stark trap
- · Heating mantle
- Rotary evaporator
- Filtration apparatus
- Vacuum oven

#### Procedure:

- To a 250 mL three-necked, round-bottomed flask equipped with a stirrer and a reflux condenser with a Dean-Stark trap, add a solution of triethanolamine (1.0 mol) in toluene (150 mL).
- While stirring, add boric acid (1.0 mol) to the flask.



- Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap via azeotropic distillation with toluene.
- Continue the reaction until the theoretical amount of water has been collected.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the toluene under reduced pressure using a rotary evaporator.
- Recrystallize the crude product from acetonitrile to obtain a white, crystalline solid.
- Isolate the purified product by filtration.
- Dry the solid under vacuum.

### **Spectroscopic Data**

The following sections present the key spectroscopic data for **triethanolamine borate**, summarized in tabular format for clarity.

#### Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in **triethanolamine borate**. The key vibrational bands are summarized below.

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference(s)
2988, 2853	-CH2 stretch	[4][6]
1469	-CH <sub>2</sub> bend	[6]
1372, 1370, 1345, 1261, 1258	B-O stretch	[4][6]
1160, 1115, 1083, 1063	C-O stretch	[4][6]
1028, 1026, 1001	C-N stretch	[4][6]
933, 889, 730, 621, 560	Fingerprint Region	[6]

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**



NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and boron atoms within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference(s)
3.65	triplet	6Н	O-CH <sub>2</sub>	[6]
3.04	triplet	6H	N-CH <sub>2</sub>	[6]

Chemical Shift (δ) ppm	Assignment	Reference(s)
62.1, 61.94	O-CH <sub>2</sub>	[4][6]
59.3, 59.27	N-CH <sub>2</sub>	[4][6]

The <sup>11</sup>B NMR spectrum of **triethanolamine borate** shows a single signal, indicative of a single boron environment. The chemical shift can vary depending on the solvent.

Chemical Shift (δ) ppm	Solvent	Reference(s)
-4.6	Chloroform (CDCl₃)	[7][8]
-5.8	Water (D <sub>2</sub> O)	[7][8][9]

In aqueous solutions, an additional signal at -9.5 ppm may be observed, suggesting the formation of another 1:1 boron to triethanolamine complex.[7][8][9]

# Mass Spectrometry (MS)

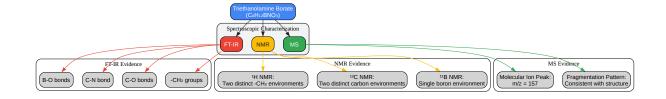
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.



m/z Value	Interpretation	Reference(s)
157	Molecular Ion [M]+	[10]
127	[M - CH <sub>2</sub> O] <sup>+</sup>	[11]
126	[M - CH <sub>2</sub> OH] <sup>+</sup>	[11]
125	[M - H - CH <sub>2</sub> O] <sup>+</sup>	[11]
100	Fragment	[10]
99	Fragment	[10]
86	Fragment	[10]
72	Fragment	[10]
56	Fragment	[10]
42	Fragment	[10]

# **Logical Relationship of Spectroscopic Data**

The data from these different spectroscopic techniques are complementary and together provide a comprehensive structural confirmation of **triethanolamine borate**.



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Caption: Interrelation of spectroscopic data for structural elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of **triethanolamine borate**. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development.

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#### References

- 1. A substance with broad industrial uses: Triethanolamine borate\_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Triethanolamine, ethanolamine, boric acid reaction products [chembk.com]
- 4. Synthesis and Characterization of Triethanolamine Borate | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. TRIETHANOLAMINE BORATE synthesis chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. TRIETHANOLAMINE BORATE(15277-97-1) MS spectrum [chemicalbook.com]
- 11. Triethanolamine borate | C6H12BNO3 | CID 84862 PubChem [pubchem.ncbi.nlm.nih.gov]
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